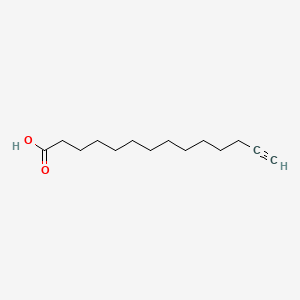

13-Tetradecynoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tetradec-13-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h1H,3-13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXXRQLAAJXERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415589 | |

| Record name | 13-Tetradecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82909-47-5 | |

| Record name | 13-Tetradecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 13-Tetradecynoic Acid: Structure, Properties, and Applications in Scientific Research

This guide provides a comprehensive technical overview of 13-tetradecynoic acid, a molecule of significant interest in contemporary biomedical research. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and notable applications of this unique fatty acid analog. Our focus extends beyond a mere recitation of facts to an exploration of the causality behind its utility in the laboratory, ensuring a trustworthy and authoritative resource.

Molecular Profile and Physicochemical Characteristics

This compound, systematically named tetradec-13-ynoic acid, is a long-chain fatty acid distinguished by a terminal alkyne functional group.[1][2][3] This feature imparts unique chemical reactivity compared to its saturated counterpart, myristic acid.[4] Its molecular formula is C₁₄H₂₄O₂, with a molecular weight of approximately 224.34 g/mol .[2][4]

The presence of both a hydrophilic carboxylic acid head and a long, hydrophobic carbon chain terminating in a reactive alkyne group makes this compound a valuable tool for chemical biology and drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | tetradec-13-ynoic acid | [1][2] |

| Synonyms | Alkynyl Myristic Acid, 13-Tetradecyn-1-oic acid | [3] |

| CAS Number | 82909-47-5 | [2][3] |

| Molecular Formula | C₁₄H₂₄O₂ | [2][4] |

| Molecular Weight | 224.34 g/mol | [2][4] |

| Melting Point | ~54°C | [4] |

| Boiling Point | ~250°C (at reduced pressure) | [4] |

| Solubility | Insoluble in water; Soluble in DMSO and other organic solvents. | [4] |

It is important to note that while some physical properties like melting and boiling points are reported, comprehensive experimental data on the phase transitions of this compound are limited in the scientific literature.[4]

Structural Elucidation: A Spectroscopic Perspective

The unambiguous identification and characterization of this compound rely on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Infrared (IR) Spectroscopy :

-

Mass Spectrometry :

-

Electron impact ionization typically shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 224, confirming the molecular weight of the compound.[4]

-

Synthesis of this compound

A potential synthetic workflow is outlined below. This should be considered a conceptual framework, with the understanding that optimization of reaction conditions would be necessary.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Biomedical Research

The unique bifunctional nature of this compound, with its metabolic handle (fatty acid) and a reactive chemical handle (alkyne), makes it a powerful tool in chemical biology and drug development.

Probing Lipid Metabolism and Membrane Dynamics

This compound serves as a chemical reporter for studying fatty acid metabolism.[4] Its structural similarity to myristic acid allows it to be recognized and processed by cellular machinery involved in fatty acid transport, activation, and incorporation into complex lipids. The terminal alkyne then allows for the visualization and identification of these modified biomolecules through "click chemistry."

Experimental Protocol: Metabolic Labeling of Proteins with this compound

This protocol outlines a general procedure for the metabolic labeling of cellular proteins with this compound, followed by detection using a fluorescent azide via copper-catalyzed alkyne-azide cycloaddition (CuAAC).

I. Materials

-

This compound

-

Cell culture medium and supplements

-

Mammalian cells of interest (e.g., HEK293T, HeLa)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Fluorescent azide probe (e.g., Azide-Fluor 488)

-

CuAAC reaction components:

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

-

SDS-PAGE reagents and equipment

-

Fluorescence imaging system

II. Methodology

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Supplement the cell culture medium with this compound to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

-

Incubate the cells for 4-24 hours to allow for metabolic incorporation.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in an appropriate lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

-

Click Chemistry Reaction (CuAAC):

-

In a microcentrifuge tube, combine 50-100 µg of protein lysate with the fluorescent azide probe (final concentration ~100 µM).

-

Sequentially add the CuAAC reagents: TCEP or sodium ascorbate (final concentration ~1 mM), TBTA (final concentration ~100 µM), and CuSO₄ (final concentration ~1 mM).

-

Incubate the reaction at room temperature for 1 hour, protected from light.

-

-

Analysis by SDS-PAGE:

-

Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using a fluorescence gel scanner.

-

Sources

- 1. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C14H24O2 | CID 5312715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13-Tetradecynoic acid | CymitQuimica [cymitquimica.com]

- 4. Buy this compound | 82909-47-5 | >95% [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Role and Application of Terminal Alkyne Fatty Acids

Introduction: Unveiling the "Invisible" Lipidome with Chemical Reporters

In the intricate landscape of cellular biology, lipids and their covalent attachment to proteins—a post-translational modification known as fatty acylation—play pivotal roles in regulating everything from signal transduction and protein trafficking to membrane organization and cellular metabolism.[1][2][3] Traditionally, studying these dynamic and often transient processes has been challenging, frequently relying on cumbersome and hazardous radioisotope labeling.[2][4] The advent of bioorthogonal chemistry has revolutionized this field, providing a powerful toolkit to observe and manipulate biological processes in their native environment without interfering with cellular machinery.[1][5][6]

At the forefront of this revolution are terminal alkyne fatty acids . These molecules are synthetic analogs of natural fatty acids, ingeniously designed with a small, bio-inert terminal alkyne (a carbon-carbon triple bond) at the omega (ω) position.[1][7] The core "biological role" of these fatty acids is not one of inherent physiological function, but rather to serve as sophisticated chemical reporters . They are readily taken up by cells and metabolized through endogenous pathways, effectively "tagging" a diverse array of lipids and proteins.[2][8] The terminal alkyne handle is practically invisible to the cell's machinery but provides a specific point of attachment for external probes via a highly efficient and selective reaction known as "click chemistry".[4][7][9]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principles, applications, and methodologies for using terminal alkyne fatty acids to explore the complex world of lipid biology. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into data interpretation, empowering researchers to leverage this transformative technology.

The Principle of Bioorthogonal Reporting: How It Works

The utility of terminal alkyne fatty acids is rooted in a two-step process: metabolic incorporation followed by bioorthogonal ligation .

Step 1: Metabolic Incorporation - Mimicking Nature

Cells readily import terminal alkyne fatty acids and process them similarly to their natural counterparts. Key enzymatic steps include:

-

Activation: Cytosolic acyl-CoA synthetases activate the alkyne fatty acids into their coenzyme A (CoA) thioesters.[4]

-

Metabolic Fates: Once activated, these alkyne-tagged acyl-CoAs can enter various metabolic pathways:

-

Protein Acylation: They are used as substrates by N-myristoyltransferases (NMT) for N-myristoylation or by a family of palmitoyl acyltransferases (PATs) for S-palmitoylation (also known as S-acylation), leading to the covalent attachment of the alkyne tag to specific proteins.[2][10][11]

-

Lipid Synthesis: They are incorporated into complex lipids such as glycerolipids, glycerophospholipids, and sphingolipids.[1][12]

-

De Novo Synthesis Probing: Short-chain analogs, like 5-hexynoic acid (Alk-4), can act as reporters for de novo fatty acid synthesis by fatty acid synthase (FASN), which is often upregulated in cancer and viral infections.[13][14]

-

The choice of alkyne fatty acid is critical and depends on the biological question. The chain length of the reporter often dictates its primary metabolic fate.[11][15]

| Fatty Acid Reporter | Typical Chain Length | Primary Target Modification |

| Alkynyl-Myristate | 14 Carbons (e.g., 13-tetradecynoic acid) | N-Myristoylation |

| Alkynyl-Palmitate | 16 Carbons (e.g., 15-hexadecynoic acid) | S-Palmitoylation |

| Alkynyl-Stearate | 18 Carbons (e.g., 17-octadecynoic acid) | S-Acylation |

| 5-Hexynoic Acid (Alk-4) | 6 Carbons (as an acetate analog) | FASN-dependent acylation |

This table summarizes common alkyne fatty acid reporters and their primary biological targets based on chain length mimicry.[11][13][16]

Step 2: Bioorthogonal Ligation - The "Click" Reaction

After metabolic labeling, the incorporated alkyne tag serves as a handle for detection. The most widely used reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][7] This reaction forms a stable triazole linkage between the alkyne-tagged biomolecule and a reporter molecule functionalized with an azide group.

The key advantages of the CuAAC reaction in a biological context are its:

-

High Specificity: The alkyne and azide groups are mutually reactive and do not cross-react with other functional groups present in a complex biological lysate.[9]

-

High Efficiency: The reaction proceeds rapidly to completion under mild, aqueous conditions.[4]

-

Versatility: A wide range of azide-functionalized reporters can be used, including:

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Core Applications in Research and Drug Development

Terminal alkyne fatty acids are versatile tools with broad applications across various research disciplines.

Global Profiling of Protein Fatty Acylation

A primary application is the identification of novel fatty-acylated proteins and the characterization of the "acyl-proteome".[3][10] By labeling cells with an alkyne fatty acid, clicking on an azide-biotin tag, and using streptavidin affinity purification, researchers can enrich the entire population of proteins modified by that fatty acid. Subsequent analysis by mass spectrometry can identify hundreds of known and previously unknown lipidated proteins.[10][13] This approach is invaluable for understanding how protein acylation patterns change in response to cellular stimuli, disease states, or drug treatment.[2]

Tracing Lipid Metabolism and Dynamics

These probes allow for dynamic tracking of fatty acid metabolism.[1][5][17] Researchers can perform pulse-chase experiments to follow the flow of the alkyne label from precursor fatty acids into various classes of complex lipids over time.[18] This provides unprecedented insight into the rates of lipid synthesis, remodeling, and degradation pathways.[5][18] When coupled with mass spectrometry, this technique enables detailed lipidomic analysis, resolving the metabolic fate of the tracer at the level of individual lipid species.[1][18]

In Situ Visualization of Lipids and Proteins

The ability to click a fluorophore onto the alkyne tag enables direct visualization of lipid and protein localization within cells.[1][19] This has been used to image the distribution of newly synthesized lipids in organelles like the endoplasmic reticulum and lipid droplets, and to visualize the membrane targeting of specific fatty-acylated proteins.[2][20] This spatial information is critical for understanding the functional consequences of lipidation.

Caption: General experimental workflow using terminal alkyne fatty acid reporters.

Detailed Experimental Methodologies

The success of experiments using terminal alkyne fatty acids relies on careful optimization of the labeling and detection steps. The following protocols provide a robust framework.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the essential first step of incorporating the alkyne fatty acid into cellular biomolecules.

Causality and Rationale: Long-chain fatty acids have poor solubility in aqueous media. To ensure efficient cellular uptake and minimize toxicity, the fatty acid is first saponified (converted to a salt) and then complexed with fatty acid-free Bovine Serum Albumin (BSA), which acts as a carrier protein.[16] This mimics the natural transport of fatty acids in circulation and dramatically increases labeling efficiency, especially for longer-chain analogs like alkynyl-stearate.[16]

Materials:

-

Terminal alkyne fatty acid (e.g., 15-hexadecynoic acid)

-

DMSO

-

Potassium Hydroxide (KOH), 0.1 M

-

Fatty Acid-Free BSA (in PBS), 10% w/v

-

Cell culture medium (e.g., DMEM)

-

Cultured mammalian cells (e.g., HEK293T, HeLa)

Procedure:

-

Prepare Fatty Acid Stock: Dissolve the terminal alkyne fatty acid in DMSO to create a concentrated stock solution (e.g., 100 mM). Store at -20°C.

-

Saponification: In a sterile microfuge tube, mix the fatty acid stock with 0.1 M KOH in a 1:2.5 volume ratio (e.g., 2 µL of 100 mM stock + 5 µL of 0.1 M KOH). Vortex briefly and incubate at 65°C for 5 minutes.

-

Complexation with BSA: Add the saponified fatty acid to the 10% BSA solution. The volume of BSA should be calculated to achieve a final 20x concentrated labeling solution (e.g., add the 7 µL from step 2 to 193 µL of 10% BSA). Vortex and incubate at 37°C for 10 minutes to allow complex formation. This is your 20x Labeling Reagent .

-

Cell Labeling: Aspirate the growth medium from your cultured cells. Add fresh medium and then add the 20x Labeling Reagent directly to the medium to achieve a 1x final concentration. (e.g., add 100 µL of 20x reagent to 1.9 mL of medium).

-

Optimal Concentration: The final concentration of the alkyne fatty acid typically ranges from 25 µM to 100 µM. This must be optimized for your cell type and the specific fatty acid analog to maximize labeling while minimizing cytotoxicity.[16]

-

-

Incubation: Return the cells to a 37°C, 5% CO₂ incubator. The incubation time can range from 4 to 24 hours, depending on the turnover rate of the biological process being studied.

-

Harvesting: After incubation, wash the cells twice with cold PBS to remove unincorporated fatty acid. The cells can then be harvested by scraping or trypsinization and lysed in a suitable buffer (e.g., RIPA buffer with protease inhibitors) for downstream analysis.

Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins

This protocol allows for the rapid visualization of the entire population of proteins that have incorporated the alkyne tag.

Causality and Rationale: This method leverages the CuAAC reaction to attach a fluorescent azide directly to the alkyne-tagged proteins within a total cell lysate. When the proteins are separated by SDS-PAGE, only those that were successfully labeled will be fluorescent, providing a global profile of protein acylation. This is a much faster and more sensitive alternative to autoradiography.[4][10]

Materials:

-

Alkyne-labeled cell lysate (from Protocol 1)

-

Azide-fluorophore (e.g., Azido-Rhodamine), 10 mM stock in DMSO

-

Tris(2-carboxyethyl)phosphine (TCEP), 50 mM stock in water (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM stock in DMSO

-

Copper(II) Sulfate (CuSO₄), 50 mM stock in water

-

SDS-PAGE equipment and reagents

-

Fluorescence gel scanner

Procedure:

-

Prepare Click Reaction Mix: In a microfuge tube, prepare the reaction mix for a 50 µL final volume. Add components in the following order:

-

50 µg of alkyne-labeled protein lysate

-

Adjust volume to 44 µL with PBS

-

1 µL of Azide-Rhodamine (final concentration: 0.2 mM)

-

2 µL of TCEP (final concentration: 2 mM) - This reduces Cu(II) to the catalytic Cu(I) species.

-

2 µL of TBTA (final concentration: 0.4 mM) - This is a ligand that stabilizes the Cu(I) and improves reaction efficiency.

-

1 µL of CuSO₄ (final concentration: 1 mM)

-

-

Incubation: Vortex the tube briefly and incubate at room temperature for 1 hour in the dark.

-

Protein Precipitation (Optional but Recommended): To concentrate the protein and remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 20 minutes, then centrifuge at max speed for 10 minutes. Discard the supernatant and air-dry the pellet.

-

SDS-PAGE and Imaging: Resuspend the protein pellet in 1x SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel.

-

Imaging: After electrophoresis, scan the gel directly using a fluorescence imager with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., ~550/580 nm for Rhodamine).

Limitations and Critical Considerations

While powerful, this technology is not without its limitations. Acknowledging these is key to robust experimental design and accurate data interpretation.

-

Metabolic Perturbation: Although the alkyne tag is small, it can sometimes alter the metabolism of the fatty acid analog compared to its natural counterpart. For example, the terminal triple bond has been shown to interfere with ω-oxidation pathways.[1][5] It is crucial to be aware that the probe might not perfectly recapitulate all aspects of the native fatty acid's metabolism.

-

Off-Target Effects: At high concentrations, fatty acids can induce cellular stress, activate signaling pathways, or cause toxicity.[16] It is imperative to perform dose-response experiments to find the lowest effective concentration of the alkyne probe.

-

Controls are Essential: Several controls are necessary to validate the specificity of the labeling:

-

No-Alkyne Control: Cells that are not treated with the alkyne fatty acid but are subjected to the click reaction. This control should yield no signal and confirms that the azide reporter does not non-specifically react with cellular components.

-

Competition Control: Co-incubation of the alkyne fatty acid with an excess of its corresponding natural fatty acid. This should reduce the signal from the alkyne probe, demonstrating that they compete for the same enzymatic machinery.

-

Chemical-Reversal Control (for S-palmitoylation): S-palmitoylation involves a thioester bond, which is sensitive to cleavage by neutral hydroxylamine or high pH.[16] Treating a blot with these reagents should diminish the signal for S-acylated proteins, confirming the nature of the linkage.

-

Future Directions

The field of bioorthogonal chemistry is continually evolving. The application of terminal alkyne fatty acids is expanding into new territories. Emerging areas include their use in combination with advanced imaging techniques like stimulated Raman scattering (SRS) microscopy, which can visualize the alkyne bond directly without the need for a bulky fluorophore.[12] Furthermore, the development of new alkyne-containing reporters for other lipid classes and the application of these tools in whole organisms, not just cultured cells, promise to further deepen our understanding of the profound impact of lipids on health and disease.[4]

References

- Title: Bioorthogonal Chemistry and Its Applications Source: ACS Publications, 2021 URL

- Title: A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation Source: Journal of Biological Chemistry, 2021 URL

- Title: A Comparative Guide to Alkyne Fatty Acid Probes for Protein Acylation Studies Source: BenchChem, 2025 URL

- Title: Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art Source: Frontiers in Molecular Biosciences, 2022 URL

- Title: Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art (Figure Data)

- Source: JoVE (Journal of Visualized Experiments)

- Source: PMC (PubMed Central)

- Source: NIH (National Institutes of Health)

- Source: PMC (PubMed Central)

- Source: NIH (National Institutes of Health)

- Title: Chemical Methods for Monitoring Protein Fatty Acylation Source: Springer Nature Experiments, 2017 URL

- Source: PMC (PubMed Central)

- Title: Schematic of metabolic labeling using alkyne fatty acid analogs for the...

- Title: Protein lipidation chemical reporters. (a,b) Alkynyl-fatty acid...

- Source: PMC (PubMed Central)

- Source: NIH (National Institutes of Health)

- Source: NIH (National Institutes of Health)

- Title: Tracing Fatty Acid Metabolism by Click Chemistry Source: ResearchGate, 2025 URL

- Title: A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation Source: Journal of Biological Chemistry, 2021 URL

- Source: PMC (PubMed Central)

- Title: Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS Source: ResearchGate, 2025 URL

- Source: NIH (National Institutes of Health)

- Source: PMC (PubMed Central)

- Source: eScholarship.

- Source: PMC (PubMed Central)

- Title: Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging Source: AIP Publishing, 2021 URL

- Title: The Expanding Role of Terminal Alkynes in Modern Medicinal Chemistry: A Technical Guide Source: BenchChem, 2025 URL

- Title: Alkynes are important functional groups in human therapeutics. (a)...

- Title: Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art Source: Frontiers in Molecular Biosciences, 2022 URL

- Source: NIH (National Institutes of Health)

- Source: NIH (National Institutes of Health)

- Title: New N-Terminal Fatty-Acid-Modified Melittin Analogs with Potent Biological Activity Source: MDPI, 2024 URL

- Title: Terminal alkyne synthesis by C-C coupling Source: Organic Chemistry Portal, 2009 URL

- Title: ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations Source: Journal of the American Chemical Society, 2014 URL

Sources

- 1. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 2. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Methods for Monitoring Protein Fatty Acylation | Springer Nature Experiments [experiments.springernature.com]

- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 17. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to 13-Tetradecynoic Acid (CAS 82909-47-5): A Chemical Probe for Protein N-Myristoylation

Abstract

This compound (13-TDYA), also known as alkynyl myristic acid, is a synthetic, terminally-functionalized fatty acid that has emerged as an indispensable chemical tool for investigating protein N-myristoylation. This post-translational modification, involving the attachment of a C14 myristoyl group to the N-terminal glycine of a protein, is crucial for regulating protein localization, stability, and function.[1] The terminal alkyne group of 13-TDYA serves as a bioorthogonal handle, allowing for the detection and characterization of myristoylated proteins through copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This guide provides a comprehensive overview of 13-TDYA, including its synthesis, physicochemical properties, biological mechanism, and detailed protocols for its application in metabolic labeling and proteomic studies.

Physicochemical Properties and Characterization

This compound is a long-chain fatty acid that mimics the natural C14 saturated fatty acid, myristic acid, with the key addition of a terminal alkyne group. This small modification is generally well-tolerated by cellular machinery, allowing it to be processed by enzymes that recognize myristic acid.[1]

| Property | Value | Source(s) |

| CAS Number | 82909-47-5 | |

| Molecular Formula | C₁₄H₂₄O₂ | [2] |

| Molecular Weight | 224.34 g/mol | [2] |

| IUPAC Name | tetradec-13-ynoic acid | [2] |

| Synonyms | Alkynyl Myristic Acid, 13-TDYA | [2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO, organic solvents; poorly soluble in water. |

Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of synthesized 13-TDYA. Below are the expected NMR and mass spectrometry data based on its structure and established spectroscopic principles for fatty acids and terminal alkynes.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the terminal alkyne proton, the methylene group adjacent to the carboxylic acid, and the long aliphatic chain.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Protons Assigned | Rationale |

| ~2.35 | Triplet | 2H (-CH₂COOH) | Deshielded by the adjacent carbonyl group. |

| ~2.18 | Triplet of doublets | 2H (-CH₂-C≡CH) | Coupled to the alkyne proton and the adjacent methylene. |

| ~1.94 | Triplet | 1H (-C≡CH) | Characteristic chemical shift for a terminal alkyne proton. |

| ~1.63 | Quintet | 2H (-CH₂CH₂COOH) | β-position to the carbonyl group. |

| ~1.2-1.4 | Multiplet | 16H (-(CH₂)₈-) | Overlapping signals of the long methylene chain. |

| 10-12 (broad) | Singlet | 1H (-COOH) | Acidic proton, often broad and may exchange with D₂O. |

¹³C-NMR Spectroscopy: The carbon spectrum is distinguished by the signals of the carbonyl carbon and the two sp-hybridized carbons of the alkyne group.

| Chemical Shift (δ) ppm (Predicted) | Carbon Assigned | Rationale |

| ~179 | C1 (-COOH) | Carbonyl carbon chemical shift. |

| ~84 | C13 (-C≡CH) | sp-hybridized carbon attached to the proton. |

| ~68 | C14 (-C≡CH) | sp-hybridized carbon at the terminus. |

| ~34 | C2 (-CH₂COOH) | α-carbon to the carbonyl. |

| ~24-30 | C3-C11 | Methylene carbons of the aliphatic chain. |

| ~24 | C12 (-CH₂-C≡CH) | Carbon adjacent to the alkyne group. |

Mass Spectrometry (Electron Ionization): The mass spectrum provides the molecular weight and characteristic fragmentation patterns.

| m/z (Predicted) | Ion | Rationale |

| 224 | [M]⁺ | Molecular ion peak. |

| [M-H₂O]⁺ | Loss of water from the carboxylic acid. | Common fragmentation for carboxylic acids. |

| [(CH₂)nCOOH]⁺ | Cleavage along the aliphatic chain. | Characteristic fragmentation pattern for fatty acids.[2] |

Synthesis of this compound

While 13-TDYA is commercially available, its synthesis can be achieved in a laboratory setting. A common and effective strategy is the alkylation of a terminal alkyne. A robust approach involves the coupling of a protected acetylene unit with a long-chain halo-acid, such as 11-bromoundecanoic acid. The following is a representative protocol based on established organic chemistry principles for C-C bond formation.[4][5]

Protocol 1: Synthesis of this compound

Materials:

-

11-Bromoundecanoic acid

-

Lithium acetylide-ethylenediamine complex

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 11-bromoundecanoic acid (1 equivalent) in anhydrous DMSO.

-

Acetylide Addition: Add lithium acetylide-ethylenediamine complex (e.g., 1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is exothermic and may require cooling with a water bath.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it into a beaker of ice water. Acidify the aqueous mixture to pH ~2 with dilute HCl.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a solvent gradient (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Mechanism and Application

A Substrate for N-Myristoyltransferase (NMT)

Protein N-myristoylation is a lipid modification where the enzyme N-myristoyltransferase (NMT) catalyzes the attachment of myristate (a C14 fatty acid) from myristoyl-CoA to the N-terminal glycine of target proteins. This modification is critical for mediating protein-membrane interactions and protein-protein interactions.

13-TDYA is designed as a chemical reporter for this process. Due to its structural similarity to myristic acid, it is recognized and utilized by NMT. Cells cultured in the presence of 13-TDYA will incorporate it into the same protein targets that are naturally myristoylated.

Bioorthogonal Detection via Click Chemistry

The incorporated 13-TDYA molecule carries a terminal alkyne, a functional group that is absent in most biological systems. This alkyne serves as a "bioorthogonal handle." It can be specifically and covalently linked to a reporter molecule containing an azide group through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6] The reporter molecule can be a fluorophore for imaging or in-gel fluorescence, or a biotin tag for affinity purification and subsequent mass spectrometry-based proteomic analysis.

Experimental Protocols for Application

The following protocols detail the use of 13-TDYA for labeling and detecting N-myristoylated proteins in cultured mammalian cells.

Protocol 2: Metabolic Labeling of Cultured Cells

Materials:

-

Cultured mammalian cells (e.g., HEK293T, HeLa)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound (13-TDYA) stock solution (e.g., 50 mM in DMSO)

-

Fatty acid-free bovine serum albumin (FAF-BSA)

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Preparation of Labeling Medium: Prepare the labeling medium by diluting the 13-TDYA stock solution into the complete growth medium. A final concentration of 25-50 µM is a good starting point, but should be optimized for your cell line to balance labeling efficiency and potential toxicity. The use of FAF-BSA can aid in the solubility and delivery of the fatty acid.

-

Labeling: Remove the existing medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for 4-16 hours at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and the turnover rate of the protein of interest.

-

Harvesting: After incubation, place the plate on ice. Remove the labeling medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Lyse the cells directly in the well by adding an appropriate lysis buffer (e.g., RIPA buffer or 1% SDS in PBS) containing protease inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Protocol 3: Click Chemistry Reaction and In-Gel Fluorescence Analysis

Materials:

-

Protein lysate from metabolically labeled cells (from Protocol 2)

-

Azide-fluorophore conjugate (e.g., Azide-TAMRA, Azide-Alexa Fluor 488), 10 mM stock in DMSO

-

Tris(2-carboxyethyl)phosphine (TCEP), 50 mM fresh stock in water

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 2 mM stock in DMSO/t-BuOH (4:1)

-

Copper(II) sulfate (CuSO₄), 50 mM stock in water

-

SDS-PAGE loading buffer

-

Acetone, ice-cold

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following components. Adjust volumes to maintain a final protein concentration of 1-2 mg/mL.

-

Protein lysate: 25-50 µg

-

PBS: to a final volume of ~45 µL

-

-

Prepare Click Cocktail: In a separate tube, prepare the click chemistry cocktail by sequentially adding the reagents. It is crucial to add the reagents in the specified order to prevent precipitation.

-

Azide-fluorophore: 1 µL (final concentration ~200 µM)

-

TCEP: 2 µL (final concentration 2 mM)

-

TBTA: 1 µL (final concentration ~40 µM)

-

CuSO₄: 1 µL (final concentration 1 mM)

-

-

Initiate Reaction: Add 5 µL of the freshly prepared click cocktail to the protein lysate mixture. The final volume will be ~50 µL.

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

-

Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone (~200 µL). Vortex and incubate at -20°C for at least 1 hour (or overnight).

-

Pelleting and Washing: Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein. Carefully discard the supernatant. Wash the pellet with 200 µL of ice-cold methanol, centrifuge again, and discard the supernatant. Air-dry the pellet briefly.

-

Sample Preparation for SDS-PAGE: Resuspend the protein pellet in an appropriate volume of 1x SDS-PAGE loading buffer. Heat the sample at 95°C for 5-10 minutes.

-

In-Gel Fluorescence Analysis: Resolve the proteins by SDS-PAGE. After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore. The gel can subsequently be stained with Coomassie Blue or another total protein stain to visualize all proteins as a loading control.

Sources

- 1. Buy this compound | 82909-47-5 | >95% [smolecule.com]

- 2. This compound | C14H24O2 | CID 5312715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aapharmasyn.com [aapharmasyn.com]

- 4. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

The Biochemical Significance of Acetylenic Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Acetylenic fatty acids, a unique class of lipids characterized by the presence of one or more carbon-carbon triple bonds, are emerging from the periphery of lipid biochemistry to the forefront of drug discovery and development. Initially identified as intriguing natural products from a diverse range of organisms including plants, fungi, and marine invertebrates, these molecules are now recognized for their potent and often selective biological activities. This in-depth technical guide provides a comprehensive overview of the biochemical significance of acetylenic fatty acids, detailing their natural occurrence, biosynthesis, and multifaceted roles as enzyme inhibitors, signaling modulators, and antimicrobial agents. We will delve into the intricate mechanisms of action, with a particular focus on their impact on fatty acid metabolism and inflammatory pathways. Furthermore, this guide offers detailed, field-proven experimental protocols for the extraction, analysis, and bioactivity assessment of acetylenic fatty acids, equipping researchers and drug development professionals with the essential knowledge to explore the therapeutic potential of this fascinating class of molecules.

Introduction: The Unique Chemistry and Broad Bioactivity of Acetylenic Fatty Acids

Fatty acids, the fundamental building blocks of complex lipids, are renowned for their structural diversity and critical roles in cellular function. While saturated and unsaturated fatty acids have been extensively studied, a less-explored but highly significant class are the acetylenic fatty acids. The defining feature of these molecules is the presence of a triple bond (alkyne) in their hydrocarbon chain, a structural motif that imparts unique chemical reactivity and conformational rigidity. This seemingly subtle modification has profound implications for their biological activity, enabling them to interact with and modulate the function of a variety of cellular targets with high specificity.

Naturally occurring acetylenic fatty acids are found in a wide array of organisms. Plants, particularly those in the Santalaceae and Olacaceae families, are a rich source, with some seed oils containing up to 90% acetylenic fatty acids[1]. Marine sponges and fungi also produce a diverse range of these compounds, many of which exhibit potent antimicrobial and cytotoxic properties[1][2]. The biosynthesis of acetylenic fatty acids is a fascinating area of research, often involving modifications of common fatty acid precursors through the action of specialized desaturase-like enzymes[3][4].

The biochemical significance of acetylenic fatty acids lies in their diverse and potent biological activities. These include:

-

Antimicrobial and Antifungal Properties: Many acetylenic fatty acids exhibit strong activity against a broad spectrum of bacteria and fungi, including drug-resistant strains[1][5][6][7]. Their mechanism of action often involves the disruption of fatty acid homeostasis, a critical pathway for microbial survival[8][9].

-

Enzyme Inhibition: The triple bond of acetylenic fatty acids can act as a reactive handle, enabling them to function as potent inhibitors of various enzymes, including those involved in inflammation and lipid metabolism[7][10].

-

Anti-inflammatory Effects: By inhibiting key enzymes in the eicosanoid biosynthesis pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), certain acetylenic fatty acids can effectively suppress the production of pro-inflammatory mediators[1][11].

-

Modulation of Cellular Signaling: Acetylenic fatty acids can influence cellular signaling pathways, impacting processes such as gene expression, cell proliferation, and apoptosis.

This guide will explore these facets in detail, providing a robust foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of acetylenic fatty acids.

Mechanisms of Action: Targeting Key Cellular Pathways

The unique structural features of acetylenic fatty acids enable them to interact with and modulate a variety of cellular targets. Their mechanisms of action are diverse and often involve the inhibition of key enzymes or the disruption of essential metabolic pathways.

Disruption of Fatty Acid Homeostasis: A Potent Antifungal Strategy

One of the most well-characterized mechanisms of action for acetylenic fatty acids is their ability to disrupt fatty acid homeostasis, particularly in fungi. This is exemplified by the antifungal activity of 6-nonadecynoic acid (6-NDA), which has been shown to inhibit the formation of fatty acids longer than 14 carbons in yeast[8]. This disruption of fatty acid elongation is a critical stressor for the fungal cell, leading to growth inhibition.

The proposed mechanism involves the interference with enzymes essential for fatty acid synthesis and elongation. Transcriptional profiling of yeast treated with 6-NDA reveals an altered expression of genes involved in fatty acid metabolism, indicating a cellular response to fatty acid stress[8].

Caption: Antifungal mechanism of acetylenic fatty acids via disruption of fatty acid homeostasis.

Enzyme Inhibition: A Hub for Therapeutic Intervention

The triple bond in acetylenic fatty acids can act as a "warhead," enabling them to irreversibly or potently inhibit the activity of various enzymes. This makes them attractive candidates for the development of targeted therapeutics.

A significant discovery in the field is the identification of certain acetylenic fatty acids as specific inhibitors of Acyl-CoA Oxidase-1 (ACOX1), the rate-limiting enzyme in peroxisomal fatty acid β-oxidation[11][12][13][14][15]. The inhibition of ACOX1 by acetylenic acids like 10,12-tricosadiynoic acid (TDYA) has been shown to have profound effects on hepatic lipid and reactive oxygen species (ROS) metabolism[12][13].

The inhibition of ACOX1 leads to a reduction in hydrogen peroxide (H₂O₂) production, a byproduct of peroxisomal β-oxidation. This, in turn, activates the SIRT1-AMPK signaling pathway, a central regulator of cellular energy homeostasis[10][12]. Activation of this pathway promotes mitochondrial fatty acid oxidation, reduces hepatic lipid accumulation, and improves insulin sensitivity, highlighting the therapeutic potential of ACOX1 inhibitors in metabolic diseases like non-alcoholic fatty liver disease (NAFLD)[12][13].

Caption: Inhibition of ACOX1 by acetylenic fatty acids and subsequent activation of the SIRT1-AMPK pathway.

Acetylenic fatty acids are also potent inhibitors of cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), key enzymes in the biosynthesis of eicosanoids, a class of signaling molecules that play a crucial role in inflammation[1][2][11][16][17][18][19][20]. By blocking the activity of these enzymes, acetylenic fatty acids can effectively reduce the production of pro-inflammatory prostaglandins and leukotrienes[8][15]. This anti-inflammatory action makes them promising candidates for the treatment of inflammatory disorders.

The inhibitory activity of acetylenic fatty acids against COX and LOX is often dependent on their specific chemical structure, including the position of the triple bond and the overall chain length. This provides an opportunity for the rational design of selective inhibitors with improved therapeutic profiles.

Experimental Protocols for the Study of Acetylenic Fatty Acids

To facilitate further research in this exciting field, this section provides detailed, step-by-step methodologies for the extraction, analysis, and bioactivity assessment of acetylenic fatty acids.

Extraction and Purification of Acetylenic Fatty Acids from Natural Sources

The extraction and purification of acetylenic fatty acids from natural sources such as plant seeds or marine organisms is a critical first step in their study. A general workflow is outlined below.

Experimental Workflow: Extraction and Purification

Caption: General workflow for the extraction and purification of acetylenic fatty acids.

Step-by-Step Protocol:

-

Sample Preparation: The natural source material (e.g., plant seeds) is dried and finely ground to increase the surface area for extraction.

-

Solvent Extraction: The ground material is extracted with a suitable organic solvent system, such as a mixture of hexane and isopropanol, to obtain the crude lipid extract[14][21].

-

Saponification: The crude extract is saponified by refluxing with an alcoholic solution of potassium hydroxide (KOH) to hydrolyze the triacylglycerols and release the free fatty acids[14][21].

-

Urea Complexation: To enrich the acetylenic fatty acids, the mixture of free fatty acids can be subjected to urea complexation. Saturated and monounsaturated fatty acids form crystalline complexes with urea and can be removed by filtration, leaving the more unsaturated acetylenic fatty acids in the filtrate[14][21].

-

Chromatographic Purification: The final purification of the acetylenic fatty acids is typically achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC) or column chromatography on silica gel or silver nitrate-impregnated silica gel[5][6][13][22].

Bioassays for Antifungal Activity

The antifungal activity of acetylenic fatty acids can be determined using standard microdilution assays.

Step-by-Step Protocol (Broth Microdilution Assay):

-

Prepare Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640)[1][23].

-

Prepare Test Compounds: The acetylenic fatty acid is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The fungal inoculum is added to each well of the microtiter plate.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determine Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the acetylenic fatty acid that completely inhibits the visible growth of the fungus[1][23].

Enzyme Inhibition Assays

The inhibitory activity of acetylenic fatty acids against specific enzymes can be assessed using various in vitro assays.

The activity of ACOX1 can be measured by monitoring the production of hydrogen peroxide (H₂O₂)[12][24].

Step-by-Step Protocol:

-

Prepare Reaction Mixture: A reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), a chromogenic substrate (e.g., 4-aminoantipyrine and phenol), horseradish peroxidase, and the substrate palmitoyl-CoA is prepared.

-

Add Enzyme and Inhibitor: The enzyme source (e.g., liver homogenate or purified ACOX1) and the acetylenic fatty acid inhibitor are added to the reaction mixture.

-

Initiate Reaction: The reaction is initiated by the addition of the substrate.

-

Measure Absorbance: The rate of H₂O₂ production is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 500 nm) over time[12][24].

-

Calculate Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

COX activity can be determined by measuring the production of prostaglandins, such as prostaglandin E₂ (PGE₂)[14][25][26][27].

Step-by-Step Protocol (LC-MS/MS-based):

-

Prepare Reaction Mixture: A reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the enzyme (COX-1 or COX-2) is prepared.

-

Pre-incubation with Inhibitor: The acetylenic fatty acid inhibitor is pre-incubated with the enzyme.

-

Initiate Reaction: The reaction is initiated by adding the substrate, arachidonic acid.

-

Stop Reaction and Extract: The reaction is stopped after a specific time, and the prostaglandins are extracted.

-

LC-MS/MS Analysis: The amount of PGE₂ produced is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[26].

-

Calculate IC₅₀: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is determined.

LOX activity can be measured by monitoring the formation of hydroperoxides from a polyunsaturated fatty acid substrate[3][28][29][30][31].

Step-by-Step Protocol (Spectrophotometric):

-

Prepare Reaction Mixture: A reaction mixture containing a suitable buffer (e.g., borate buffer, pH 9.0) and the substrate (e.g., linoleic acid or arachidonic acid) is prepared.

-

Add Enzyme and Inhibitor: The enzyme (e.g., soybean lipoxygenase) and the acetylenic fatty acid inhibitor are added to the reaction mixture.

-

Monitor Absorbance: The formation of the conjugated diene hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm[28][29].

-

Calculate Inhibition: The percentage of inhibition is calculated by comparing the initial rate of the reaction in the presence and absence of the inhibitor.

Analysis of Fatty Acid Profiles

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the fatty acid composition of biological samples after treatment with acetylenic fatty acids.

Step-by-Step Protocol (GC-MS):

-

Lipid Extraction: Total lipids are extracted from the cells or tissues using a method such as the Folch or Bligh-Dyer procedure[32].

-

Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by heating with a reagent such as methanolic HCl or BF₃-methanol[32][33].

-

GC-MS Analysis: The FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer. The separation is typically performed on a capillary column with a polar stationary phase[1][34][35][36].

-

Data Analysis: The fatty acid profile is determined by comparing the retention times and mass spectra of the sample components with those of known standards.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of selected acetylenic fatty acids against various targets.

| Acetylenic Fatty Acid | Target | IC₅₀ / MIC | Organism/System | Reference |

| 6-Nonadecynoic acid (6-NDA) | Candida albicans | 0.28 µg/mL (MIC) | Fungi | [8] |

| 6-Nonadecynoic acid (6-NDA) | Aspergillus fumigatus | 0.34 µg/mL (MIC) | Fungi | [8] |

| 10,12-Tricosadiynoic acid (TDYA) | Acyl-CoA Oxidase-1 (ACOX1) | Specific inhibitor | Rat liver | [12] |

| α-Linolenic acid | Cyclooxygenase-2 (COX-2) | ~3.9-180 µM (IC₅₀) | Ovine | [19] |

| Linoleic acid | Cyclooxygenase-2 (COX-2) | ~3.9-180 µM (IC₅₀) | Ovine | [19] |

Future Perspectives and Conclusion

Acetylenic fatty acids represent a rich and largely untapped source of novel therapeutic agents. Their unique chemical structures and potent biological activities make them attractive candidates for drug discovery programs targeting a wide range of diseases, from infectious diseases to metabolic and inflammatory disorders.

Future research in this field should focus on:

-

Discovery of Novel Acetylenic Fatty Acids: Exploration of diverse natural sources, including marine organisms and endophytic fungi, is likely to yield new acetylenic fatty acids with unique structures and bioactivities.

-

Elucidation of Mechanisms of Action: Further investigation into the molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic potential and may reveal new drug targets.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structures of naturally occurring acetylenic fatty acids will enable the optimization of their potency, selectivity, and pharmacokinetic properties.

-

Preclinical and Clinical Development: Promising lead compounds should be advanced through preclinical and clinical studies to evaluate their safety and efficacy in relevant disease models.

References

- A potent plant-derived antifungal acetylenic acid mediates its activity by interfering with fatty acid homeostasis. (n.d.).

- Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet. (2017).

- 2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid - Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents. (n.d.).

- Fatty acids - Acetylenic FA. (n.d.). Cyberlipid. [Link]

- Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High-Fat Diet. (2017).

- Fatty acids - Acetylenic FA. (n.d.). Cyberlipid. [Link]

- Fatty Acid Analysis by HPLC. (2019). AOCS. [Link]

- Potent In Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids. (n.d.).

- Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. (2020). Frontiers. [Link]

- SCD1 regulates the AMPK/SIRT1 pathway and histone acetylation through changes in adenine nucleotide metabolism in skeletal muscle. (2019).

- Lipoxygenase Inhibition by Plant Extracts. (2021). MDPI. [Link]

- Enzyme inhibition by acetylenic compounds. (1970).

- Production of Unusual Fatty Acids in Plants. (2019). AOCS. [Link]

- A process of extraction and purification of polyunsaturated fatty acids from natural sources. (n.d.).

- Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. (n.d.). DergiPark. [Link]

- High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.).

- Leukotriene biosynthetic enzymes as therapeutic targets. (n.d.).

- Procedure for assay of 15-lipoxygenase inhibition. (n.d.).

- Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants. (n.d.).

- Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019). ScienceDirect. [Link]

- Protocol for fatty acid analysis using GC-MS. (n.d.).

- Fatty Acid Mass Spectrometry Protocol. (2010). LIPID MAPS. [Link]

- Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). Diva-portal.org. [Link]

- Activation of the AMPK-SIRT1 pathway contributes to protective effects of Salvianolic acid A against lipotoxicity in hepatocytes and NAFLD in mice. (n.d.). Frontiers. [Link]

- Lipoxygenase inhibitors. (n.d.). Taylor & Francis. [Link]

- Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. (n.d.). European Commission. [Link]

- The cAMP/PKA pathway rapidly activates SIRT1 to promote fatty acid oxidation independently of changes in NAD+. (n.d.).

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.).

- Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. (n.d.). MDPI. [Link]

- SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function. (n.d.).

- Different impacts of saturated and unsaturated free fatty acids on COX-2 expression in C(2)C(12) myotubes. (2009).

- Cox-2 inhibitory effects of naturally occurring and modified fatty acids. (n.d.).

- COX-2 Inhibitory Effects of Naturally Occurring and Modified Fatty Acids. (2001).

- Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids. (2011).

Sources

- 1. lipidmaps.org [lipidmaps.org]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. aocs.org [aocs.org]

- 7. SIRT1 Takes a Backseat to AMPK in the Regulation of Insulin Sensitivity by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of leukotriene biosynthesis by acetylenic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SCD1 regulates the AMPK/SIRT1 pathway and histone acetylation through changes in adenine nucleotide metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hplc.eu [hplc.eu]

- 12. Hepatic Acyl CoA Oxidase1 Inhibition Modifies Brain Lipids and Electrical Properties of Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Different impacts of saturated and unsaturated free fatty acids on COX-2 expression in C(2)C(12) myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cox-2 inhibitory effects of naturally occurring and modified fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bioassaysys.com [bioassaysys.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. bcn.iums.ac.ir [bcn.iums.ac.ir]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. diva-portal.org [diva-portal.org]

- 26. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. dergipark.org.tr [dergipark.org.tr]

- 29. researchgate.net [researchgate.net]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

- 31. Lipoxygenase Inhibitor Screening Assay Kit (ab133087) is not available | Abcam [abcam.com]

- 32. jfda-online.com [jfda-online.com]

- 33. ec.europa.eu [ec.europa.eu]

- 34. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. (PDF) Specific Inhibition of Acyl-CoA Oxidase-1 by an [research.amanote.com]

An In-Depth Technical Guide to the Cellular Mechanism of Action of 13-Tetradecynoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein N-myristoylation, the attachment of a 14-carbon myristate lipid to the N-terminal glycine of proteins, is a critical co- and post-translational modification that governs protein localization, stability, and signal transduction.[1][2] Dysregulation of this process is implicated in numerous diseases, including cancer and infectious diseases.[3][4] Studying this modification has been historically challenging. 13-Tetradecynoic acid (13-TDYA), a myristic acid analog featuring a terminal alkyne, has emerged as a powerful chemical probe for the robust and specific investigation of the "myristoylome."[5] This guide provides a detailed examination of the cellular mechanism of 13-TDYA, outlining how it is metabolized and incorporated into proteins, and how its bioorthogonal alkyne handle enables downstream detection and proteomic analysis through click chemistry. We will explore detailed experimental protocols, discuss the scientific insights gained from its application, and address its limitations, offering a comprehensive resource for professionals in cellular biology and drug discovery.

Introduction: The Challenge of Studying N-Myristoylation

N-myristoylation is a ubiquitous and irreversible lipid modification catalyzed by the enzyme N-myristoyltransferase (NMT).[4] NMT transfers myristate from myristoyl-coenzyme A (CoA) to the N-terminal glycine of a vast array of substrate proteins.[3] This lipid anchor is crucial for mediating protein-membrane and protein-protein interactions that are fundamental to cellular signaling.[6] Given its importance, NMT is an attractive drug target.[3] However, the lack of high-quality antibodies for myristoylated proteins and the dynamic nature of the modification have made its study notoriously difficult.[5]

The advent of bioorthogonal chemistry has provided a transformative solution. Chemical probes, such as this compound (13-TDYA or YnMyr), are designed to mimic endogenous molecules, be accepted by cellular enzymes, and carry a unique chemical handle—in this case, a terminal alkyne—that is inert to biological systems but can undergo a highly specific chemical reaction.[5][7] This allows researchers to "tag" and subsequently visualize or enrich proteins of interest.

The Core Mechanism: A Three-Step Cellular Trojan Horse

The mechanism of action of 13-TDYA can be understood as a three-stage process where the molecule acts as a metabolic surrogate for myristic acid, ultimately installing a bioorthogonal alkyne handle onto NMT substrate proteins.

Cellular Uptake and Metabolic Activation

As a long-chain fatty acid, this compound is readily taken up by cells.[8] Once inside the cytoplasm, it is recognized by endogenous acyl-CoA synthetases, which catalyze its activation into 13-tetradecynoyl-CoA. This step is critical, as NMT specifically recognizes the CoA-activated form of the fatty acid.[3]

Enzymatic Incorporation by N-Myristoyltransferase (NMT)

The key to 13-TDYA's utility lies in its acceptance by N-myristoyltransferase as a substrate. NMT exhibits a degree of plasticity in its acyl-CoA binding site, primarily selecting substrates based on chain length rather than hydrophobicity.[9][10] 13-TDYA, having the same 14-carbon backbone as myristic acid, is an effective mimic. The enzyme catalyzes the covalent attachment of the 13-tetradecynoyl group to the N-terminal glycine of its target proteins.[4][7] This process occurs both co-translationally on nascent polypeptide chains and post-translationally after proteolytic cleavage reveals an internal glycine residue.[7]

Bioorthogonal Ligation via Click Chemistry

The terminal alkyne group on the incorporated 13-TDYA is the linchpin of this technology. It serves as a bioorthogonal handle, meaning it does not react with any functional groups found within the cellular environment.[11] This inertness preserves normal cellular function during the labeling phase.

Following metabolic labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then specifically and covalently linked to a reporter molecule containing a complementary azide group via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—a type of "click chemistry".[11][12] This reaction is exceptionally efficient, highly specific, and can be performed in complex biological mixtures.[11][12] The reporter molecule can be:

-

A Fluorophore (e.g., TAMRA-azide, Alexa Fluor 488-azide): For visualization of myristoylated proteins by in-gel fluorescence scanning.[13]

-

A Biotin Tag (e.g., Biotin-azide): For the enrichment of myristoylated proteins using streptavidin-coated beads, followed by identification and quantification via mass spectrometry-based proteomics.[5]

The overall mechanism is depicted in the diagram below.

Experimental Workflows and Protocols

The application of 13-TDYA involves a multi-step workflow from metabolic labeling to downstream analysis. The specific parameters must be optimized for each cell line and experimental goal.

Metabolic Labeling of Cultured Cells

This protocol outlines the fundamental step of incorporating 13-TDYA into cellular proteins.

Causality Behind Choices:

-

Fatty Acid-Free Medium: Using serum depleted of fatty acids is crucial to maximize the uptake and incorporation of 13-TDYA by reducing competition from endogenous myristic acid.

-

Concentration Titration: The optimal concentration of 13-TDYA is a balance between achieving sufficient labeling for detection and avoiding potential cellular toxicity. A typical starting range is 25-50 µM.[14]

-

Incubation Time: A duration of 18-24 hours generally allows for sufficient protein turnover and labeling for robust detection.[13]

Step-by-Step Protocol:

-

Cell Seeding: Plate cells to reach 70-80% confluency at the time of labeling.

-

Media Preparation: Prepare complete culture medium supplemented with fatty acid-free fetal bovine serum (FBS).

-

Probe Preparation: Prepare a 10-50 mM stock solution of 13-TDYA in DMSO.

-

Labeling: Aspirate the old medium from the cells. Wash once with warm PBS. Add the pre-warmed fatty acid-free medium containing the desired final concentration of 13-TDYA (e.g., 50 µM).

-

Incubation: Incubate the cells for 18-24 hours under standard culture conditions (37°C, 5% CO₂).

-

Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated probe. Harvest the cells by scraping or trypsinization, and pellet them by centrifugation. The cell pellet can be stored at -80°C or used immediately for lysis.

Proteomic Analysis Workflow: Enrichment and Identification

This workflow details the steps from cell lysis to the identification of myristoylated proteins by mass spectrometry.

Step-by-Step Protocol (Click Reaction & Enrichment): This protocol is adapted from general click chemistry guidelines and should be optimized.[12][15]

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

-

Click Reaction Cocktail Preparation: For a typical 200 µL reaction with 1 mg of protein:

-

Protein Lysate: X µL (for 1 mg protein)

-

PBS: to 170 µL

-

Biotin-Azide (10 mM stock): 2 µL (100 µM final)

-

THPTA ligand (100 mM stock): 10 µL (5 mM final) - A water-soluble ligand that stabilizes Cu(I) and reduces cell toxicity.[12]

-

Copper (II) Sulfate (CuSO₄) (20 mM stock): 10 µL (1 mM final)

-

-

Reaction Initiation: Add 10 µL of freshly prepared Sodium Ascorbate (300 mM stock) to initiate the reaction by reducing Cu(II) to the catalytic Cu(I) state.

-

Incubation: Incubate for 1-2 hours at room temperature, protected from light.

-

Enrichment:

-

Add pre-washed streptavidin agarose beads to the reaction mixture.

-

Incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.

-

Wash the beads extensively with buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins.

-

-

Mass Spectrometry Preparation: The enriched proteins on the beads can be eluted or subjected to on-bead digestion with trypsin before analysis by LC-MS/MS.

Self-Validating Controls (Trustworthiness):

-

No-Alkyne Control: Cells treated with DMSO vehicle instead of 13-TDYA. This sample should yield no signal after the click reaction, confirming the specificity of the probe.

-

Competition Control: Cells co-incubated with 13-TDYA and an excess of myristic acid. This should reduce the labeling signal, demonstrating that 13-TDYA utilizes the myristoylation pathway.

-

No-Catalyst Control: A lysate sample where copper is omitted from the click reaction. This confirms that the ligation is copper-dependent and not a result of non-specific binding of the azide reporter.

Quantitative Data and Scientific Insights

The use of 13-TDYA has significantly expanded our understanding of the myristoylome. Quantitative proteomic studies have identified hundreds of N-myristoylated proteins in human cells, many of which were previously unknown.[7]

| Parameter | Typical Range/Value | Rationale/Significance | Reference |

| Labeling Concentration | 25 - 100 µM | Balances labeling efficiency with potential off-target effects or toxicity. | [13][14] |

| Incubation Time | 4 - 24 hours | Dependent on protein turnover rates and experimental goals (pulse-chase vs. steady state). | [13][16] |

| Identified Proteins | >100 in human cells | Demonstrates the broad applicability and discovery potential of the technique. | [7] |

| NMT Substrate Motif | N-terminal 'MG' | The initial methionine is cleaved to expose the glycine for myristoylation. | [4] |

Studies using 13-TDYA have been instrumental in:

-

Identifying Novel NMT Substrates: Global profiling has revealed new myristoylated proteins involved in apoptosis, cell signaling, and oncogenesis.[7]

-

Validating NMT Inhibitors: The reduction of 13-TDYA incorporation serves as a direct, cell-based readout for the efficacy and target engagement of novel NMT inhibitors.[13]

-

Studying Dynamic Myristoylation: Pulse-chase experiments using 13-TDYA can be used to study the lifecycle and turnover of myristoylated proteins.

Limitations and Considerations

Despite its power, researchers using 13-TDYA must be aware of several limitations:

-

Potential for Toxicity: At high concentrations or with prolonged exposure, fatty acid analogs can induce cellular stress or toxicity. It is essential to perform viability assays.

-

Incomplete Labeling: 13-TDYA competes with endogenous myristic acid, meaning not all myristoylated proteins will be labeled. This can affect absolute quantification.

-

Altered Protein Function: The presence of the bulky alkyne and subsequent triazole linkage could potentially alter the localization or function of some labeled proteins, although this is generally considered minimal for many applications.

-

Off-Target Metabolism: While primarily used by NMT, it is conceivable that 13-TDYA could be incorporated into other lipid metabolic pathways, although this is not widely reported as a major confounding factor in myristoylation studies.

Conclusion

This compound is a cornerstone tool in chemical biology for the study of protein N-myristoylation. Its mechanism of action, leveraging the cell's own metabolic machinery to install a bioorthogonal handle, provides a specific and versatile platform for the identification, visualization, and quantification of the myristoylome. By understanding its core mechanism and employing rigorous experimental design with appropriate controls, researchers can continue to uncover the profound roles of this lipid modification in health and disease, paving the way for novel therapeutic strategies targeting N-myristoyltransferase.

References

- A metabolic labeling protocol to enrich myristoylated proteins from Caenorhabditis elegans. (n.d.). STAR Protocols. [Link]

- This compound | C14H24O2 | CID 5312715. (n.d.). PubChem. [Link]

- 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3. (2013). PLoS ONE. [Link]

- Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells.

- Schurmann, M., et al. (2009).

- Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A. (2019). Molecular & Cellular Proteomics. [Link]

- Kishore, N. S., et al. (1994). The substrate specificity of Saccharomyces cerevisiae myristoyl-CoA: protein N-myristoyltransferase. Polar probes of the enzyme's myristoyl-CoA recognition site. The Journal of Biological Chemistry. [Link]

- Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. [Link]

- Heuckeroth, R. O., et al. (1990).

- Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. (2022). Molecular & Cellular Proteomics. [Link]

- Johnson, D. R., et al. (1994). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. The Journal of Biological Chemistry. [Link]

- Rudnick, D. A., et al. (1990). Novel fatty acyl substrates for myristoyl-CoA:protein N-myristoyl-transferase. Journal of Lipid Research. [Link]

- Zhang, Z., et al. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases.

- Zhang, Z., et al. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases.

- Wang, Y., et al. (2023).

- Kallemeijn, W. W., et al. (2019). Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. Cell Chemical Biology. [Link]

- Malvoisin, E., et al. (1987). 12-O-tetradecanoyl phorbol 13-acetate stimulates the myristylation of an approximately 82 kDa protein in HL-60 cells. FEBS Letters. [Link]

- This compound. (n.d.). PubChem. [Link]

- Noy, N. (2000). Cellular metabolism and actions of 13-cis-retinoic acid.

- Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports. [Link]